1-Nitro-2-(tetradecyloxy)benzene
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Overview
Description
1-Nitro-2-(tetradecyloxy)benzene is an organic compound with the molecular formula C20H33NO3 It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tetradecyloxy group (-OC14H29)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-(tetradecyloxy)benzene typically involves the nitration of 2-(tetradecyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(tetradecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other related functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like iron (Fe) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (RNH2) under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 1-Amino-2-(tetradecyloxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Nitroso or other oxidized derivatives of the original compound.
Scientific Research Applications
1-Nitro-2-(tetradecyloxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of liquid crystals, polymers, and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Nitro-2-(tetradecyloxy)benzene involves its interaction with molecular targets through its nitro and tetradecyloxy functional groups. The nitro group can participate in redox reactions, while the tetradecyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-Nitro-2-(dodecyloxy)benzene
- 1-Nitro-2-(hexadecyloxy)benzene
- 1-Nitro-2-(octadecyloxy)benzene
Comparison: 1-Nitro-2-(tetradecyloxy)benzene is unique due to its specific tetradecyloxy chain length, which can influence its physical and chemical properties compared to similar compounds with shorter or longer alkoxy chains
Properties
IUPAC Name |
1-nitro-2-tetradecoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20-17-14-13-16-19(20)21(22)23/h13-14,16-17H,2-12,15,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKFDTVGVZNJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405197 |
Source
|
Record name | 1-Nitro-2-(tetradecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122329-02-6 |
Source
|
Record name | 1-Nitro-2-(tetradecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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